molecular formula C11H10Cl2N2OS B3845405 2-(2,4-Dichlorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole

2-(2,4-Dichlorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B3845405
M. Wt: 289.2 g/mol
InChI Key: HBCDQOUCQCVYGT-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 2,4-dichlorophenyl group and a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dichlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2,4-dichlorophenyl-1,3,4-oxadiazole-5-thiol. This intermediate is then alkylated with propyl bromide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-1,3,4-oxadiazole: Lacks the propylsulfanyl group.

    5-(Propylsulfanyl)-1,3,4-oxadiazole: Lacks the 2,4-dichlorophenyl group.

    2-(2,4-Dichlorophenyl)-5-methyl-1,3,4-oxadiazole: Has a methyl group instead of a propylsulfanyl group.

Uniqueness

The presence of both the 2,4-dichlorophenyl and propylsulfanyl groups in 2-(2,4-Dichlorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole imparts unique chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-propylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2OS/c1-2-5-17-11-15-14-10(16-11)8-4-3-7(12)6-9(8)13/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCDQOUCQCVYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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